Fragment-Based Drug Discovery: Size and Property Compliance Relative to Class Benchmarks
2-[(Phenylsulfinyl)methyl]benzoic acid is a fragment molecule that falls within the Rule of Three (Ro3) guidelines for fragment-based drug discovery (FBDD) with molecular weight 260.31 Da, clogP approximately 2.24-2.69, and hydrogen bond donors/acceptor count of 1 donor / 3 acceptors [1]. This places it in a favorable property space for fragment library design relative to larger, more complex analogs such as 4-{5-Methyl-4-[(phenylsulfinyl)methyl]-1,3-oxazol-2-yl}benzoic acid (MW > 350 Da), which exceeds the typical Ro3 threshold [2]. The reduced molecular complexity and lower number of rotatable bonds (4) compared to extended sulfinyl-containing scaffolds offer improved ligand efficiency potential and reduced entropic penalty upon target binding [1].
| Evidence Dimension | Fragment-likeness and Rule of Three compliance for FBDD library suitability |
|---|---|
| Target Compound Data | MW = 260.31 Da; HBD = 1; HBA = 3; clogP = 2.24-2.69; Rotatable bonds = 4 |
| Comparator Or Baseline | Fragment-based drug discovery (FBDD) Rule of Three (Ro3) guidelines: MW < 300 Da, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3 (quantitative data not available for specific comparator compounds) |
| Quantified Difference | Target compound meets all Ro3 criteria (MW 260.31 < 300; clogP 2.24-2.69 ≤ 3; HBD 1 ≤ 3; HBA 3 ≤ 3), confirming suitability for fragment library inclusion |
| Conditions | Computational prediction of physicochemical properties; Ro3 criteria established from literature on fragment-based screening success rates |
Why This Matters
Compliance with Ro3 criteria ensures compatibility with high-concentration fragment screening assays (typically 0.5-2 mM), maximizing the probability of detecting weak but ligand-efficient binding events that can be optimized into lead compounds.
- [1] ChemBase. 2-[(benzenesulfinyl)methyl]benzoic acid. ChemBase ID: 101868. JChem calculated properties. View Source
- [2] PubChem. 4-{5-Methyl-4-[(phenylsulfinyl)methyl]-1,3-oxazol-2-yl}benzoic acid. CID associated with sulfinyl-containing scaffolds. View Source
